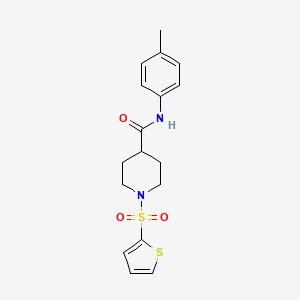![molecular formula C21H23N3O3 B5110210 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione CAS No. 317814-60-1](/img/structure/B5110210.png)
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione
描述
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MMPI or NSC348884 and is a potent inhibitor of the tumor suppressor protein p53. MMPI has been shown to have potential therapeutic applications in cancer treatment and has been studied extensively in recent years.
作用机制
The mechanism of action of MMPI involves the inhibition of the tumor suppressor protein p53. This protein is responsible for regulating cell growth and preventing the formation of cancer cells. MMPI binds to the p53 protein and inhibits its function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
MMPI has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the viability of cancer cells. MMPI has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using MMPI in lab experiments include its potent inhibitory activity against the p53 protein, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer treatment. The limitations of using MMPI in lab experiments include its complex synthesis process, its potential toxicity, and its lack of specificity for the p53 protein.
未来方向
There are several future directions for research on MMPI. One potential area of research is the development of more specific inhibitors of the p53 protein that have fewer toxic effects. Another area of research is the investigation of the potential therapeutic applications of MMPI in combination with other cancer treatments. Additionally, the use of MMPI in the treatment of other diseases, such as neurodegenerative diseases, could also be explored.
合成方法
The synthesis of MMPI involves a multi-step process that requires several chemical reactions. The initial step involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 1-(4-methylphenyl)-3-oxobutane-1,5-dione. This intermediate is then reacted with 4-(4-morpholinyl)aniline to form 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione. The final product is obtained after purification and isolation of the compound.
科学研究应用
MMPI has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce apoptosis or programmed cell death in cancer cells by inhibiting the function of the p53 protein. MMPI has also been shown to have anti-tumor activity in several types of cancer, including breast, lung, and colon cancer.
属性
IUPAC Name |
1-(4-methylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-2-6-18(7-3-15)24-20(25)14-19(21(24)26)22-16-4-8-17(9-5-16)23-10-12-27-13-11-23/h2-9,19,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVYZWDLOZVVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144463 | |
| Record name | 1-(4-Methylphenyl)-3-[[4-(4-morpholinyl)phenyl]amino]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione | |
CAS RN |
317814-60-1 | |
| Record name | 1-(4-Methylphenyl)-3-[[4-(4-morpholinyl)phenyl]amino]-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317814-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-3-[[4-(4-morpholinyl)phenyl]amino]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)


![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)

![N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)